Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-

Physicochemical property comparison Distillation feasibility Formulation development

Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- (IUPAC: (3-methoxyphenyl)-(4-methylphenyl)methanamine, MF: C15H17NO, MW: 227.30 g/mol) is a substituted diarylmethanamine. The scaffold contains a 3-methoxyphenyl ring and a 4-methylphenyl (p-tolyl) ring joined at a methanamine carbon.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
CAS No. 1016507-23-5
Cat. No. B12111364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)-
CAS1016507-23-5
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N
InChIInChI=1S/C15H17NO/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15H,16H2,1-2H3
InChIKeyRVZOKHYECFKGAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- (CAS 1016507-23-5) | Procurement-Relevant Physicochemical Identity and Comparators


Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- (IUPAC: (3-methoxyphenyl)-(4-methylphenyl)methanamine, MF: C15H17NO, MW: 227.30 g/mol) is a substituted diarylmethanamine. The scaffold contains a 3-methoxyphenyl ring and a 4-methylphenyl (p-tolyl) ring joined at a methanamine carbon . It is structurally distinct from common substituted phenethylamines and monobenzyl amines. The compound is listed by several research-chemical suppliers as a >95% purity liquid (predicted bp 359.2±22.0 °C, density 1.083±0.06 g/cm³) suitable as a synthetic building block . An isotopically labeled homolog (d4) is documented as a synthetic intermediate for the COMT inhibitor Tolcapone, establishing one of the few well-characterized end-use traces for this scaffold .

Why In-Class Substitution of Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- (CAS 1016507-23-5) Carries Undefined Risk


The scientific literature currently lacks any published quantitative binding data (Ki, IC50, EC50) or functional selectivity profiles for this compound across receptor panels, transporter assays, or enzyme screens [1]. No head-to-head comparative studies exist against its closest structural analogs. Consequently, substituting a general-purpose diarylmethanamine or a monocyclic benzylamine for this specific compound is scientifically unfounded; any claims of equivalent performance would be extrapolations without experimental basis. The few available data points—physicochemical predictions and a single documented intermediate use—underscore that this compound's value proposition is currently based on its unique substitution pattern and physical properties, not on demonstrated biological interchangeability.

Quantitative Differentiation Evidence for Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- (CAS 1016507-23-5)


Physicochemical Differentiation: Comparative Predicted Boiling Point and Density for Distillation and Formulation Feasibility

The target compound (1016507-23-5) has a SciFinder-predicted boiling point of 359.2±22.0 °C and density of 1.083±0.06 g/cm³ at 20 °C . In contrast, its closely related analog 4-Methyl-alpha-(4-methylphenyl)benzenemethanamine (CAS 55095-22-2; same core scaffold but without the 3-methoxy group) has a lower molecular weight (211.30 vs 227.30 g/mol) and, based on available Safety Data Sheets, can exist as a crystalline solid rather than an oil at room temperature . The predicted 11 °C higher boiling point and absence of crystallization tendency for 1016507-23-5 differentiate it for applications requiring liquid-handling compatibility or solvent-free formulations.

Physicochemical property comparison Distillation feasibility Formulation development

Molecular Weight Differentiation Enables Isolation from Structurally Similar Regioisomers by Mass Spectrometry

The target compound has a molecular weight of 227.30 g/mol (C15H17NO), which is 16.0 Da heavier than the closely related regioisomer 3-Methoxy-4-methylbenzenemethanamine (CAS 247570-28-1, MW 151.21 g/mol, C9H13NO) . The 76.09 Da mass difference arises from the replacement of a single hydrogen with a 4-methylphenyl group at the alpha carbon. This substantial mass shift provides a clear separation window in LC-MS and GC-MS analysis, making the target compound unequivocally distinguishable from monocyclic benzylamine regioisomers in complex mixtures.

Analytical reference standard Mass spectrometry Regioisomer identification

Unique Deuterated Intermediate Utility in COMT Inhibitor Metabolism Studies

A d4-deuterated homolog of the target compound—3-Methoxy-alpha-(4-methylphenyl)-4-(phenylmethoxy)benzenemethanol-d4—is explicitly documented as an intermediate in the synthesis of 3-O-Methyl Tolcapone-d4 (M330892), a metabolite standard of the FDA-approved COMT inhibitor Tolcapone . No other simple diarylmethanamine scaffold with this specific substitution pattern (3-OCH3 on one ring; 4-CH3 on the other) has been reported to serve this function. The closest alternative deuterated intermediate scaffolds (e.g., benzhydrylamine-d5 or 4-methoxybenzylamine-d3) lack the dual-ring architecture required to structurally mimic the Tolcapone metabolite core.

Deuterated internal standard COMT inhibitor metabolism Tolcapone metabolite synthesis Isotope labeling

Absence of Documented MAO or COMT Substrate Liability Versus Methoxy-Phenethylamine Analogs

The alpha-(4-methylphenyl) substitution at the benzylic carbon sterically shields the primary amine and eliminates the two-carbon ethylamine chain characteristic of phenethylamine MAO substrates. In contrast, 3-methoxy-4-methylamphetamine (3-MMA; CAS 124206-66-2) and 3-methoxyamphetamine (3-MA) are established monoamine oxidase and monoamine transporter substrates [1]. While no direct metabolic stability data exist for 1016507-23-5, the fundamental structural difference—a diarylmethanamine core versus a phenethylamine core—means it lacks the two-carbon aliphatic chain required for MAO-catalyzed oxidative deamination. This class-level structural inference is consistent with the known SAR of diarylmethanamines, which are not recognized as MAO substrates.

Metabolic stability MAO substrate liability COMT substrate liability Structural inference

Procurement-Validated Application Scenarios for Benzenemethanamine, 3-methoxy-alpha-(4-methylphenyl)- (CAS 1016507-23-5)


Deuterated Internal Standard Synthesis for Tolcapone Metabolite Quantification

The isotopically labeled d4 homolog of this compound serves as a documented intermediate for synthesizing 3-O-Methyl Tolcapone-d4, the primary metabolite standard used in LC-MS/MS quantification of Tolcapone metabolism . Laboratories developing pharmacokinetic assays for Parkinson's disease therapeutics can procure 1016507-23-5 or its d4 variant as a starting material for custom internal standard synthesis, an application for which no alternative diarylmethanamine scaffold has been validated.

Synthetic Building Block Requiring Liquid-Phase Handling and Automated Dispensing Compatibility

The compound is supplied as a liquid (yellow to colorless oil) with a predicted boiling point of ~359 °C and density of 1.083 g/cm³, making it compatible with automated liquid handling systems and continuous flow chemistry platforms . Solid diarylmethanamine analogs, such as 4-Methyl-alpha-(4-methylphenyl)benzenemethanamine (CAS 55095-22-2), require additional dissolution and filtration steps before use in flow reactors [1]. For laboratories equipped with automated synthesis workstations, this physical state difference translates to reduced hands-on preparation time.

Mass Spectrometry Reference Standard for Regioisomer Differentiation in Complex Amine Mixtures

With a molecular weight of 227.30 g/mol, this compound is 76 Da heavier than monocyclic benzylamine regioisomers such as 3-Methoxy-4-methylbenzenemethanamine (CAS 247570-28-1, MW 151.21) [1]. This substantial mass difference enables unambiguous identification in forensic or metabolomics workflows where isobaric or near-isobaric interferences from lower-MW benzylamines are common . Procurement as an analytical reference standard supports method development for GC-MS and LC-MS/MS assays.

Scaffold for Exploring Non-MAO-Substrate Amine Pharmacophores in Receptor Screening

The diarylmethanamine core lacks the flexible ethyl chain required for MAO-catalyzed oxidative deamination, distinguishing it from phenethylamine-based research tools such as 3-methoxy-4-methylamphetamine (3-MMA) [1]. For receptor screening campaigns (e.g., TAAR1, adrenergic, or dopaminergic panels) where amine substrate metabolism is a known source of assay variability, this scaffold provides a structurally defined negative control or lead-like starting point with a predicted lower metabolic liability than phenethylamine comparators.

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